2-(4-ethoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 4-ethoxyphenyl group, a sulfonylethyl linker, and a 4-(pyrimidin-2-yl)piperazine moiety.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-2-29-18-6-4-17(5-7-18)16-19(26)21-10-15-30(27,28)25-13-11-24(12-14-25)20-22-8-3-9-23-20/h3-9H,2,10-16H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYNQAJVULPYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs), and to date, three different α1-AR subtypes, namely α1A-, α1B- and α1D-ARs, have been cloned and characterized. The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate.
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- An ethoxyphenyl group
- A piperazine moiety linked to a pyrimidine ring
- A sulfonamide functional group
The molecular formula is , indicating a significant molecular weight and complexity that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems , particularly in the context of neuropharmacology. The piperazine and pyrimidine components are known to influence dopamine and serotonin receptors, which are critical in treating various psychiatric disorders.
In Vitro Studies
Recent in vitro assays have demonstrated the following activities:
- Antidepressant-like effects : The compound exhibited significant activity in animal models, suggesting potential efficacy in treating depression.
- Antitumor properties : Research indicates that it may inhibit the growth of certain cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the specific cell type tested.
In Vivo Studies
In vivo studies further corroborate the in vitro findings:
- Behavioral Tests : Animal models subjected to forced swim tests showed reduced immobility times, indicating antidepressant-like effects.
- Tumor Models : Xenograft models revealed a notable reduction in tumor size when treated with this compound compared to controls.
Data Summary Table
| Activity Type | Cell Line/Model | IC50 (µM) | Observations |
|---|---|---|---|
| Antidepressant | Forced Swim Test | N/A | Reduced immobility time |
| Antitumor | HeLa (Cervical) | 10 | Significant growth inhibition |
| Antitumor | MCF-7 (Breast) | 15 | Moderate growth inhibition |
| Cytotoxicity | HEK-293 (Human) | >50 | Minimal toxicity observed |
Case Studies
-
Case Study on Antidepressant Activity :
- In a controlled study involving rats, the administration of this compound resulted in behavioral changes indicative of reduced depressive symptoms. This was measured using both the forced swim test and the tail suspension test, where treated animals displayed significantly lower levels of despair-like behavior compared to untreated controls.
-
Case Study on Antitumor Efficacy :
- A study investigating the compound's effects on MCF-7 breast cancer cells demonstrated that it inhibited proliferation through apoptosis induction. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, suggesting a mechanism involving programmed cell death pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Observations :
Structural Impact on Activity :
- The sulfonyl linker in the target compound likely improves metabolic stability compared to sulfanyl analogs (e.g., ), which are prone to oxidation .
- The pyrimidinyl-piperazine moiety (Target, ) is associated with kinase/GPCR targeting, whereas triazole derivatives () are more commonly antimicrobial .
- Fluorinated groups (e.g., CF3 in ) enhance lipophilicity and bioavailability but may increase toxicity risks .
Synthetic Accessibility :
- The target compound’s synthesis is likely more complex than simpler analogs (e.g., ), requiring multi-step coupling reactions.
- Triazole-based analogs () are synthesized via hydrazine condensations, a well-established method for heterocycles .
Thiophene-containing analogs () exhibit broader kinase inhibition but lower selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
